molecular formula C21H28O3Si B12758812 Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- CAS No. 134133-94-1

Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Cat. No.: B12758812
CAS No.: 134133-94-1
M. Wt: 356.5 g/mol
InChI Key: SZERSUYDFARGJO-UHFFFAOYSA-N
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Description

Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organosilicon compound It features a unique structure with a cyclopentyl group, a trioxabicyclo octane ring, and a phenyl group connected via an ethynyl linkage to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps:

    Formation of the trioxabicyclo octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the cyclopentyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the phenyl group: This can be done via a Suzuki coupling reaction.

    Ethynylation: The ethynyl group is introduced using a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the trimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.

Major Products

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Formation of the corresponding reduced silane.

    Substitution: Formation of various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.

    Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with various molecular targets. The trimethylsilane group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. The ethynyl linkage provides rigidity to the molecule, which can influence its binding to specific receptors or enzymes. The trioxabicyclo octane ring and cyclopentyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, ((4-(4-cyclopentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is unique due to its specific combination of structural features, including the cyclopentyl group, trioxabicyclo octane ring, and ethynyl linkage. These features confer distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

134133-94-1

Molecular Formula

C21H28O3Si

Molecular Weight

356.5 g/mol

IUPAC Name

2-[4-(4-cyclopentyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C21H28O3Si/c1-25(2,3)13-12-17-8-10-19(11-9-17)21-22-14-20(15-23-21,16-24-21)18-6-4-5-7-18/h8-11,18H,4-7,14-16H2,1-3H3

InChI Key

SZERSUYDFARGJO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCC4

Origin of Product

United States

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